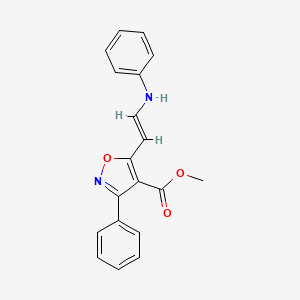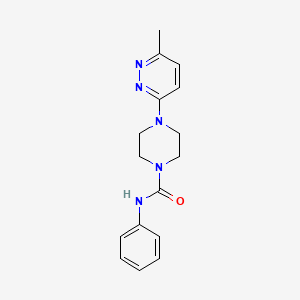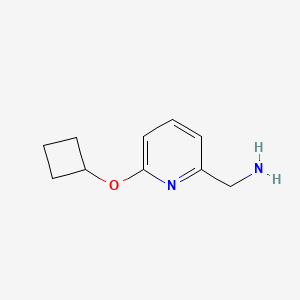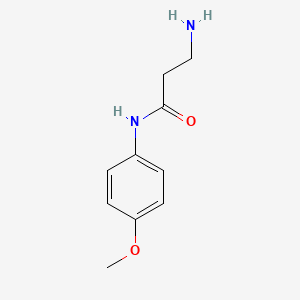![molecular formula C12H7Cl2N3 B2409988 4-Chloro-2-(4-chlorophényl)pyrazolo[1,5-a]pyrazine CAS No. 1255784-46-3](/img/structure/B2409988.png)
4-Chloro-2-(4-chlorophényl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrazine derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrazolopyridines, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been reported .Molecular Structure Analysis
The molecular structure of these compounds can vary greatly depending on the specific substituents attached to the pyrazolo[1,5-a]pyrazine core .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often influenced by factors such as the specific substituents present and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their specific structure .Applications De Recherche Scientifique
- Les chercheurs ont exploré l'utilisation de ce dérivé de pyrazolo[1,5-a]pyrazine comme sonde fluorescente. Ses performances en matière de photoblanchiment sont impressionnantes, ce qui le rend adapté à l'imagerie de cellules vivantes et au suivi des processus biologiques .
- Les dérivés de carboxamide dérivés de 5-aminopyrazoles ont été évalués pour leurs propriétés antifongiques. Plus précisément, ces dérivés ont été testés contre trois souches fongiques et comme inhibiteurs de la succinate déshydrogénase .
- La synthèse des pyrazolo[1,5-a]pyrazines, y compris ce dérivé chloré, offre des voies plus écologiques et plus simples que d'autres fluorophores. Les chercheurs ont obtenu des rendements élevés avec un impact environnemental réduit .
Sondes fluorescentes et agents d'imagerie
Activité antifongique
Méthodologie de synthèse
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to cell growth arrest at the G0-G1 stage . The compound also induces apoptosis within HCT cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of cell growth and induction of apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is the significant inhibition of the growth of the examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . The compound also displayed potent dual activity against the examined cell lines and CDK2 .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Similar pyrazolo[1,5-a]pyrazines have been found to inhibit CDK2, a cyclin-dependent kinase . This suggests that 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation.
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . These compounds have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 , suggesting that 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine may have similar effects.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through interactions with biomolecules such as CDK2 . It may inhibit the activity of CDK2, leading to alterations in cell cycle progression .
Propriétés
IUPAC Name |
4-chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-11-12(14)15-5-6-17(11)16-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLFXLCPZJBOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)
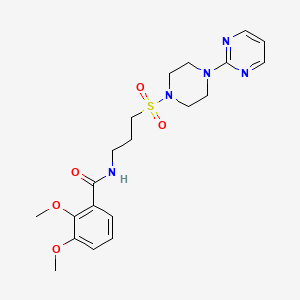

![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)

![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)
